molecular formula C24H21NO2 B298190 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

Cat. No. B298190
M. Wt: 355.4 g/mol
InChI Key: CTPXBLSYLHWAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione, also known as DPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of reactive oxygen species (ROS) and reducing oxidative stress. 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione may also inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and cancer cell growth. 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione may also have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is its low toxicity, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is its poor solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione. Another area of interest is the investigation of 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione's potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It possesses antioxidant, anti-inflammatory, and anticancer properties and may be useful in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione and its potential applications in the treatment of different diseases.

Synthesis Methods

The synthesis of 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione involves the reaction of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde and 2,5-dimethyl-1H-indene-1,3(2H)-dione in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione.

Scientific Research Applications

2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicine. It has been reported to possess antioxidant, anti-inflammatory, and anticancer properties. 2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

Product Name

2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

2-[[1-(2,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C24H21NO2/c1-14-9-10-15(2)22(11-14)25-16(3)12-18(17(25)4)13-21-23(26)19-7-5-6-8-20(19)24(21)27/h5-13H,1-4H3

InChI Key

CTPXBLSYLHWAEI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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